molecular formula C5H7IN4O B2756439 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1001822-15-6

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B2756439
CAS No.: 1001822-15-6
M. Wt: 266.042
InChI Key: VCYHJTNZWXLRFR-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C5H7IN4O and a molecular weight of 266.04 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes an iodine atom, a methyl group, and a pyrazole ring, making it a valuable compound for various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the iodine atom and the carbohydrazide group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings .

Biological Activity

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C7H8I N4O
Molecular Weight: 248.07 g/mol
IUPAC Name: this compound
Structure: The compound features a pyrazole ring with an iodine substituent and a carbohydrazide group, which are critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as alcohol dehydrogenase and lactate dehydrogenase (LDH) through covalent bonding facilitated by the iodine atom . This inhibition can alter metabolic pathways, particularly in cancer cells.
  • Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The inhibition of these enzymes is crucial for the development of anti-inflammatory drugs.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and related compounds:

Study Target IC50 Value (μg/mL) Effect
Akhtar et al.COX-20.02 - 0.04High inhibitory activity
Sivaramakarthikeyan et al.Anti-inflammatory71.11 - 81.77Significant anti-inflammatory effect
LDH Inhibition StudyLDHA and LDHBLow nMPotent inhibition in cancer cell lines

These studies demonstrate that the compound exhibits promising anti-inflammatory and anticancer properties, making it a candidate for further pharmacological development.

Case Studies

  • Anti-cancer Activity:
    A study focused on the inhibitory effects of pyrazole derivatives on LDH in pancreatic cancer cells showed that compounds similar to this compound significantly reduced lactate production, indicating a shift in metabolic pathways that could hinder cancer cell growth .
  • Anti-inflammatory Effects:
    In vivo models demonstrated that pyrazole derivatives, including those with structural similarities to our compound, effectively reduced edema in carrageenan-induced inflammation models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

4-iodo-1-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYHJTNZWXLRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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